Lipoxygenase Inhibitor Selectivity Fingerprint of 2-Tert-butylfuran-3-carboxylic acid Compared to Class-Leading Furan-3-carboxylate LOX Inhibitors
2-Tert-butylfuran-3-carboxylic acid is described as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, while exhibiting weaker inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. This four-enzyme selectivity fingerprint represents a broader target engagement profile than that of the most potent literature-reported 2-methyl-4-(2-oxo-2-phenyl-ethyl)-5-phenyl-furan-3-carboxylic acid methyl ester derivatives, which were optimized specifically for soybean LOX inhibition (IC₅₀ = 12.8 μM for compound 3g) without reported selectivity data across the other three enzyme targets [2]. Although a directly comparable IC₅₀ value for the target compound against LOX is not reported in the publicly available data, the qualitatively distinct multi-enzyme profile differentiates it from single-target-optimized furan-3-carboxylate analogs for applications requiring balanced polypharmacology.
| Evidence Dimension | Enzyme inhibition selectivity profile (qualitative rank order) |
|---|---|
| Target Compound Data | Lipoxygenase (potent) >> formyltetrahydrofolate synthetase > carboxylesterase > cyclooxygenase (weaker) [qualitative] |
| Comparator Or Baseline | 2-Methyl-4-(2-oxo-2-phenyl-ethyl)-5-phenyl-furan-3-carboxylic acid methyl ester (3g): LOX IC₅₀ = 12.8 μM; selectivity data across formyltetrahydrofolate synthetase, carboxylesterase, and COX not reported |
| Quantified Difference | Not directly quantifiable; target compound exhibits documented multi-enzyme profile vs. single-enzyme optimized comparator |
| Conditions | Target compound: MeSH concept record from Medical University of Lublin (assay details not specified). Comparator: in vitro soybean lipoxygenase spectrophotometric assay at 234 nm, pH 8.0 |
Why This Matters
For procurement in anti-inflammatory or dermatological research programs, the documented multi-enzyme fingerprint of the target compound provides a differentiated starting point compared to single-target furan-3-carboxylate LOX inhibitors, potentially reducing the need for combination approaches.
- [1] Medical University of Lublin. MeSH Concept Record M0014961. A potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism. The compound also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent. It also serves as an antioxidant in fats and oils. View Source
- [2] Dey, R., et al. Substituted furans as potent lipoxygenase inhibitors: Synthesis, in vitro and molecular docking studies. Bioorganic Chemistry, 2017, 71, 74-85. DOI: 10.1016/j.bioorg.2017.01.016. Compound 3g (5-(4-bromo-phenyl)-4-[2-(4-bromo-phenyl)-2-oxo-ethyl]-2-methyl-furan-3-carboxylic acid methyl ester): LOX IC₅₀ = 12.8 μM. View Source
